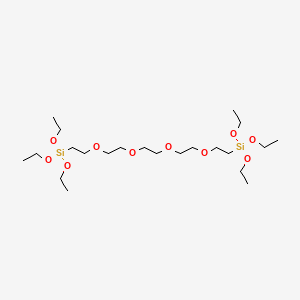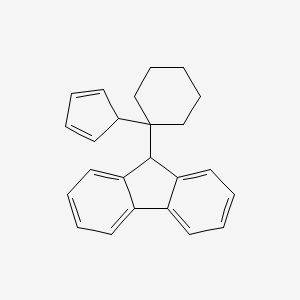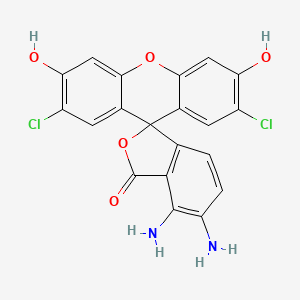
PEO 5 Bis Triethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PEO 5 Bis Triethoxysilane, commonly referred to as PEO5B, is a synthetic chemical compound composed of three ethoxy groups and a five-membered ring of silicon and oxygen atoms. It is a silane-based compound that is used in a variety of applications, including synthesis methods, scientific research applications, and biochemical and physiological effects.
Applications De Recherche Scientifique
PEO 5 Bis Triethoxysilane is used in a variety of scientific research applications. It is used as a precursor for the synthesis of polysiloxanes, which are polymers with a silicon-oxygen backbone. It is also used as a reagent in the synthesis of silane-based polymers, which are used in a variety of applications, such as coatings, adhesives, and sealants. Additionally, PEO 5 Bis Triethoxysilane is used as a cross-linking agent in the production of polyurethanes, as well as a coupling agent in the synthesis of nanocomposites.
Mécanisme D'action
The mechanism of action of PEO 5 Bis Triethoxysilane is based on its ability to form siloxane bonds with other molecules. The siloxane bonds are formed through the reaction of a silanol group with an ethyl ester of a carboxylic acid. The reaction is catalyzed by a base, such as potassium hydroxide or sodium hydroxide. The resulting siloxane bond is highly stable and resistant to hydrolysis, making it an ideal choice for a variety of applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of PEO 5 Bis Triethoxysilane are not well understood. It is known that the compound is non-toxic and does not cause any significant adverse effects when used in laboratory experiments. Additionally, it does not appear to interact with other molecules in the body, suggesting that it is unlikely to cause any significant biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PEO 5 Bis Triethoxysilane in laboratory experiments include its low cost, ease of use, and non-toxic nature. Additionally, the siloxane bonds formed by the compound are highly stable and resistant to hydrolysis, making it an ideal choice for a variety of applications. The main limitation of PEO 5 Bis Triethoxysilane is that its biochemical and physiological effects are not well understood.
Orientations Futures
The future directions for PEO 5 Bis Triethoxysilane include further research into its biochemical and physiological effects, as well as its potential applications in medicine and other fields. Additionally, further research into the synthesis methods of PEO 5 Bis Triethoxysilane could lead to the development of more efficient and cost-effective methods. Finally, further research into the mechanism of action of PEO 5 Bis Triethoxysilane could lead to the development of new and improved applications.
Méthodes De Synthèse
The synthesis of PEO 5 Bis Triethoxysilane involves the condensation of a silanol group with an ethyl ester of a carboxylic acid. The reaction is catalyzed by a base, such as potassium hydroxide or sodium hydroxide, and is typically carried out in an aqueous solution. The reaction results in the formation of a siloxane bond, which is a three-membered ring composed of a silicon atom and two oxygen atoms. The resulting product is PEO 5 Bis Triethoxysilane.
Propriétés
IUPAC Name |
triethoxy-[2-[2-[2-[2-(2-triethoxysilylethoxy)ethoxy]ethoxy]ethoxy]ethyl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H50O10Si2/c1-7-27-33(28-8-2,29-9-3)21-19-25-17-15-23-13-14-24-16-18-26-20-22-34(30-10-4,31-11-5)32-12-6/h7-22H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOBJUQYZULKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCOCCOCCOCCOCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H50O10Si2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














